1-(4-Bromophenyl)-2,3-butadien-1-one
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Overview
Description
1-(4-Bromophenyl)-2,3-butadien-1-one is an organic compound characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to a butadienone moiety
Preparation Methods
The synthesis of 1-(4-Bromophenyl)-2,3-butadien-1-one typically involves the reaction of 4-bromobenzaldehyde with propargyl bromide in the presence of a base such as potassium carbonate. The reaction proceeds through a nucleophilic addition mechanism, followed by elimination to form the desired butadienone structure. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1-(4-Bromophenyl)-2,3-butadien-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into corresponding alkanes or alcohols.
Addition: The compound can participate in addition reactions with electrophiles or nucleophiles, forming various adducts.
Common reagents and conditions for these reactions include:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium amide in liquid ammonia.
Addition: Hydrochloric acid or sodium hydroxide.
Major products formed from these reactions include carboxylic acids, alcohols, amines, and various substituted derivatives.
Scientific Research Applications
1-(4-Bromophenyl)-2,3-butadien-1-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 1-(4-Bromophenyl)-2,3-butadien-1-one exerts its effects involves interactions with various molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules such as proteins and nucleic acids. This interaction can lead to the formation of covalent bonds, altering the function of the target molecules and potentially leading to biological effects such as inhibition of enzyme activity or disruption of cellular processes.
Comparison with Similar Compounds
1-(4-Bromophenyl)-2,3-butadien-1-one can be compared with other similar compounds, such as:
1-(4-Bromophenyl)-2-propen-1-one: Similar structure but with a propenone moiety instead of butadienone.
4-Bromophenylacetylene: Contains a bromophenyl group attached to an acetylene moiety.
4-Bromobenzaldehyde: A simpler structure with a bromophenyl group attached to an aldehyde.
Properties
InChI |
InChI=1S/C10H7BrO/c1-2-3-10(12)8-4-6-9(11)7-5-8/h3-7H,1H2 |
Source
|
---|---|---|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYOZJFXJFVZDGX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C=CC(=O)C1=CC=C(C=C1)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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